molecular formula C12H13NO B1583279 2-Cyclohexen-1-one, 3-(phenylamino)- CAS No. 24706-50-1

2-Cyclohexen-1-one, 3-(phenylamino)-

Cat. No. B1583279
CAS RN: 24706-50-1
M. Wt: 187.24 g/mol
InChI Key: IVONJXTZXFTWNA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(phenylamino)- (CHPPA) is a cyclic ketone that has been studied for its potential use in laboratory experiments and scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects, as well as a number of potential applications.

Scientific Research Applications

Synthesis of Alkaloids

3-Anilinocyclohex-2-en-1-one: serves as a versatile intermediate in the synthesis of indolizidine and quinolizidine alkaloids . These alkaloids are significant due to their biological activities, which include potential therapeutic effects.

Bioactive Compound Development

The compound’s utility extends to the development of other bioactive compounds . Its reactivity allows for the creation of diverse molecules with potential biological applications .

Cardiovascular Disease Treatment

Derivatives of 3-anilinocyclohex-2-en-1-one have been explored for their role in treating cardiovascular diseases. They are particularly relevant in the synthesis of calcium antagonists used in managing heart conditions .

Synthesis of Hexahydroquinolin-5-ones

This compound is used in the synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones . These compounds have a wide range of potential applications, including medicinal chemistry .

Chemical Scaffold for Natural Product Synthesis

As a chemical scaffold, 3-anilinocyclohex-2-en-1-one is instrumental in natural product synthesis. It provides a foundation for constructing complex organic molecules .

Enaminone Chemistry Research

The compound is a subject of research in enaminone chemistry , where it is studied for its properties and reactions to develop new synthetic methodologies .

Tautomerism Studies

3-Anilinocyclohex-2-en-1-one: can undergo tautomerism, making it a subject of interest in studies exploring this chemical phenomenon .

properties

IUPAC Name

3-anilinocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-3,5-6,9,13H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVONJXTZXFTWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179445
Record name 2-Cyclohexen-1-one, 3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one, 3-(phenylamino)-

CAS RN

24706-50-1
Record name 3-(Phenylamino)-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24706-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 3-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024706501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24706-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166087
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-one, 3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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